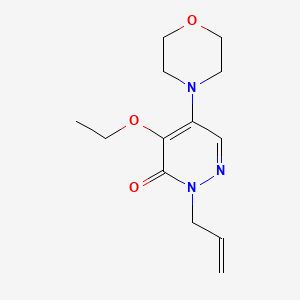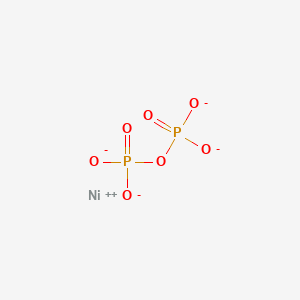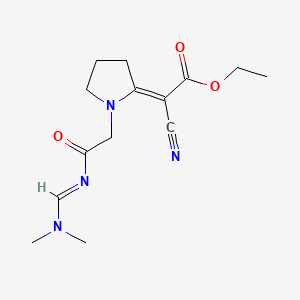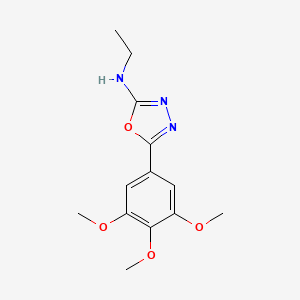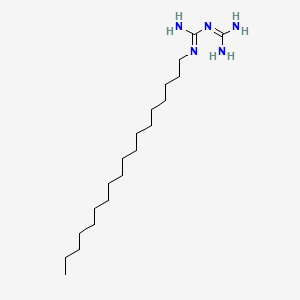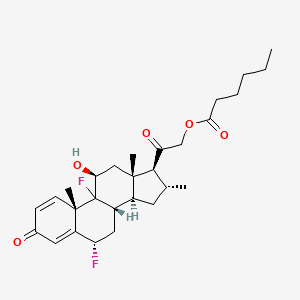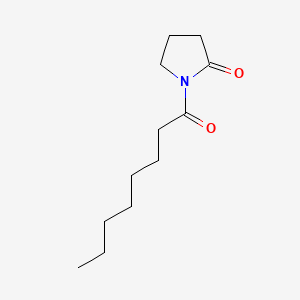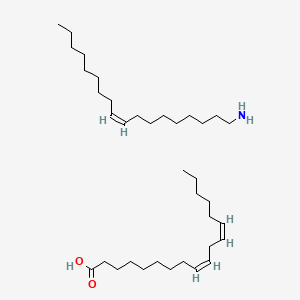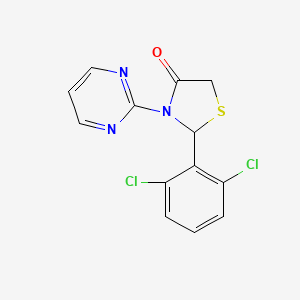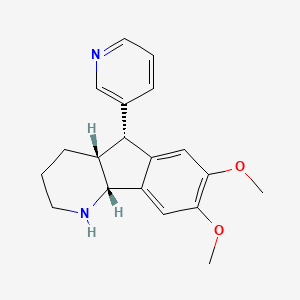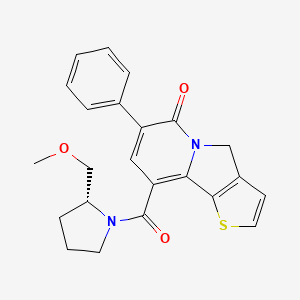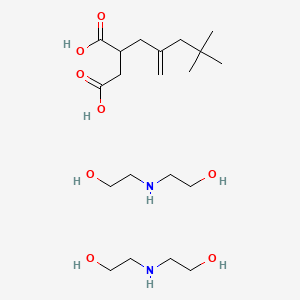
Einecs 302-059-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 302-059-0, also known as 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol (1:2), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol involves a multi-step process. The primary synthetic route includes the reaction of 4,4-dimethyl-2-methylenepentyl)succinic acid with 2,2-iminodiethanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-dimethyl-2-methylenepentyl)succinic acid
- 2,2-iminodiethanol
- Other succinic acid derivatives
Uniqueness
What sets 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94088-57-0 |
|---|---|
Formule moléculaire |
C20H42N2O8 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H20O4.2C4H11NO2/c1-8(7-12(2,3)4)5-9(11(15)16)6-10(13)14;2*6-3-1-5-2-4-7/h9H,1,5-7H2,2-4H3,(H,13,14)(H,15,16);2*5-7H,1-4H2 |
Clé InChI |
OFQYJBCVONQECL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=C)CC(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



